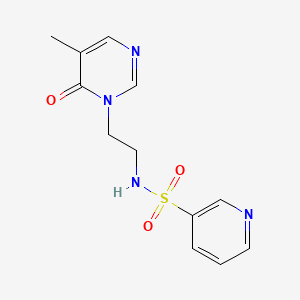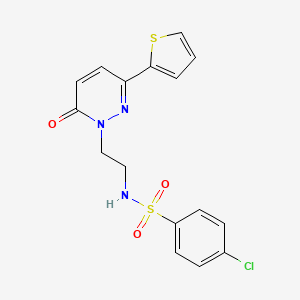![molecular formula C13H9N3O3 B2811421 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 677720-18-2](/img/structure/B2811421.png)
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylic acid group attached, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and an urea or thiourea. For this compound, the reaction can be modified to include 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds .
The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often without the need for a catalyst . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various signaling pathways, leading to therapeutic effects. For example, as a kinase inhibitor, it can modulate cell proliferation and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Dorsomorphin: Another pyrazolo[1,5-a]pyrimidine derivative known for its kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and applications.
Uniqueness
5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable scaffold for drug development and other applications.
特性
IUPAC Name |
5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-7-10(8-4-2-1-3-5-8)16-11(14-12)6-9(15-16)13(18)19/h1-7H,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGZRRGMPKJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)

![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)
![2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid](/img/structure/B2811341.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)

![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2811351.png)
![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)


![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2811361.png)
